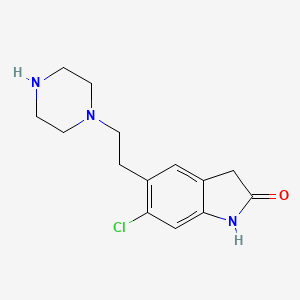

6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one

Overview

Description

6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one is a chemical compound with the molecular formula C14H18ClN3O . It falls under the category of amines, aromatics, heterocycles, and intermediates . It is also known as an in-house impurity of ziprasidone .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H18ClN3O . This indicates that it contains 14 carbon atoms, 18 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis

The molecular weight of this compound is 279.77 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications

Synthesis and Pharmaceutical Applications

6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one, also known as ziprasidone, is primarily synthesized for its application as an antipsychotic drug. Research by Poornach et al. (2010) highlights efficient methods for preparing ziprasidone using commercially viable reagents with good yield and quality (Thatipalli Poornach et al., 2010). Additionally, Yi et al. (2010) provide insights into the synthesis process of ziprasidone, emphasizing the overall yield and structural confirmation of the product (W. Yi et al., 2010).

Metabolic and Mutagenic Studies

A study by Chen et al. (2006) investigated the mutagenicity and metabolism of a compound with a piperazinyl indazole motif, related to this compound. They found that the metabolism in rat liver microsomes played a key role in mutagenicity, suggesting the importance of understanding metabolic pathways in drug development (Hao Chen et al., 2006).

Antibacterial Activities

In the field of antibacterial research, Xin et al. (1993) synthesized derivatives of this compound and tested their in vitro antibacterial activities. This research points to potential applications beyond its primary use as a psychotropic agent (T. Xin et al., 1993).

Cognitive Disorder Treatment

Nirogi et al. (2016) synthesized derivatives of this compound as 5-HT6 receptor ligands, indicating potential applications in treating cognitive disorders. This research showcases the compound's versatility in addressing various neurological conditions (R. Nirogi et al., 2016).

Anti-Proliferative and Genotoxicity Studies

Meti et al. (2016) conducted anti-proliferative and genotoxicity studies on derivatives of this compound. They found significant growth inhibition in certain cancer cell lines, highlighting its potential in cancer research (G. Meti et al., 2016).

Neurological Applications

Research byDas et al. (2015) on N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues, which are structurally related to this compound, led to the development of potent agonists for D2 and D3 receptors. This has implications for Parkinson's disease treatment, showcasing the potential of these compounds in neuroprotective strategies (Banibrata Das et al., 2015).

Adrenoceptor Antagonist Development

In the area of adrenoceptor antagonist development, Barlocco et al. (1999) synthesized novel compounds with a tricyclic pyrrolodipyridazine skeleton, one of which included a derivative of this compound. These compounds showed high potency in alpha1-adrenergic receptor binding studies, highlighting another potential therapeutic application (D. Barlocco et al., 1999).

Future Directions

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Detailed studies at the molecular and cellular level are needed to elucidate these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Biochemical Analysis

Biochemical Properties

6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s binding to target enzymes or receptors can lead to changes in their conformation and activity, ultimately influencing downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there is a threshold dose beyond which the compound’s toxicity increases significantly, affecting the overall health and function of the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. These interactions can affect metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with its target biomolecules and its overall efficacy .

properties

IUPAC Name |

6-chloro-5-(2-piperazin-1-ylethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O/c15-12-9-13-11(8-14(19)17-13)7-10(12)1-4-18-5-2-16-3-6-18/h7,9,16H,1-6,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNIWWGUWKFGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=C(C=C3C(=C2)CC(=O)N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188797-79-7 | |

| Record name | 6-Chloro-5-(2-piperazin-1-ylethyl)indolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188797797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLORO-5-(2-PIPERAZIN-1-YLETHYL)INDOLIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8Q2SF4XUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

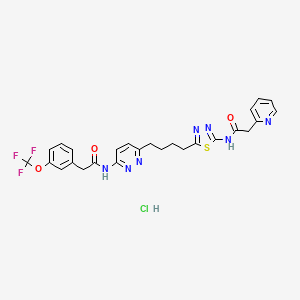

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide](/img/structure/B3324456.png)

![1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)-](/img/structure/B3324474.png)

![Bicyclo[2.2.2]-octane-2-carboxamide](/img/structure/B3324497.png)

![2-[(6-Chloro-2-pyridyl)sulfonyl]ethyl 3-chlorobenzoate](/img/structure/B3324525.png)